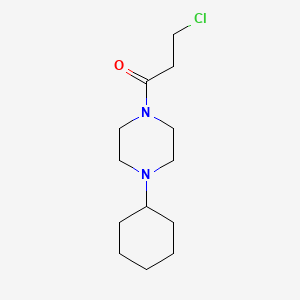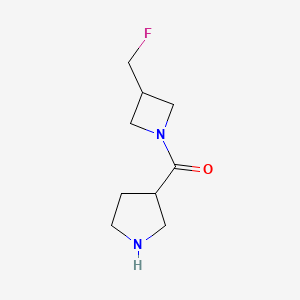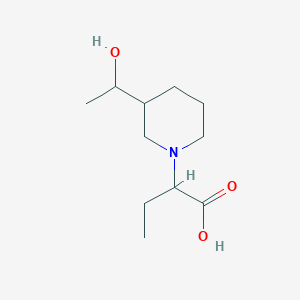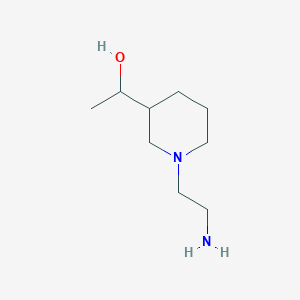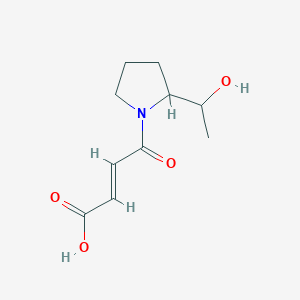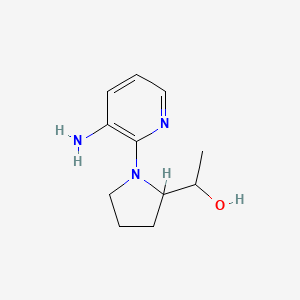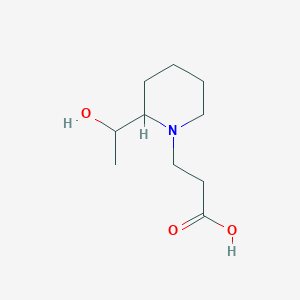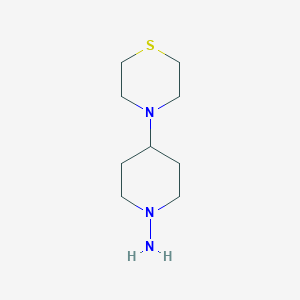
4-Thiomorpholinopiperidin-1-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of amines, such as 4-Thiomorpholinopiperidin-1-amine, involves several methods. One method includes the reduction of nitriles or amides and nitro compounds . Another method involves reactions of alkyl halides with ammonia and other amines . A practical and facile synthesis of various N-methyl imines was conducted at 85 °C using 4,4′-trimethylenedipiperidine as a safe and green catalyst .
Molecular Structure Analysis
The molecular formula of this compound is C9H19N3S. The molecular weight is 201.33 g/mol. The structure of amines can be determined using 1H NMR spectra . The hydrogens attached to an amine show up 0.5-5.0 ppm . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .
Chemical Reactions Analysis
Amines, including this compound, can act as weak organic bases . They react with acids to form salts soluble in water . The reaction between a primary or secondary alkyl halide and the nucleophilic azide anion (N3-) to produce an alkyl azide is one of the typical reactions that take place with amines .
Physical and Chemical Properties Analysis
Amines have simple physical properties such as solubility and boiling points . The hydrogens attached to an amine show up 0.5-5.0 ppm . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm . These hydrogens are deshielded by the electron-withdrawing effects of nitrogen and appear downfield in an NMR spectra compared to alkane hydrogens .
Applications De Recherche Scientifique
Antifungal and Antimicrobial Activities
The synthesis of 4-aminopiperidines, inspired by known antifungals, has shown remarkable antifungal activity, with derivatives such as 1-benzyl-N-dodecylpiperidin-4-amine demonstrating promising in vitro activity against Candida spp. and Aspergillus spp. This suggests potential for the development of new antifungal agents targeting ergosterol biosynthesis in fungi (Krauss et al., 2021). Additionally, thiomorpholine derivatives have been synthesized and assessed for antimicrobial activity, with some showing effective antimicrobial properties, indicating their potential as bioactive molecules (Kardile & Kalyane, 2010).
Materials Science and Catalysis
In the realm of materials science, acridone-amine based donor–acceptors have been synthesized for potential use as hole transporting materials in optoelectronic devices. These compounds, including morpholine substituted acridone compounds, exhibit desirable photophysical and electrochemical properties, suggesting their utility in developing advanced optoelectronic materials (Sharma et al., 2016). Furthermore, the synthesis of thiomorpholine 1,1-dioxides via a green catalytic process in water highlights the versatility of thiomorpholine derivatives in catalysis and green chemistry (Ziyaei Halimehjnai et al., 2013).
Mécanisme D'action
Target of action
Many amines, including aromatic amines, are known to interact with various enzymes and receptors in the body. For example, monoamine oxidase (MAO) inhibitors are a class of drugs that interact with the MAO enzyme, which is involved in the breakdown of neurotransmitters .
Mode of action
MAO inhibitors work by blocking the action of MAO, thereby increasing the levels of neurotransmitters in the brain. This can help to alleviate symptoms of certain neurological disorders .
Biochemical pathways
The inhibition of MAO leads to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in various biochemical pathways related to mood regulation, stress response, and other neurological functions .
Result of action
The result of the action of a compound like an MAO inhibitor would be an increase in the levels of certain neurotransmitters in the brain, which can lead to changes in mood, behavior, and neurological function .
Action environment
The action of a compound can be influenced by various environmental factors. For example, the presence of other substances in the body can affect how a drug is metabolized and excreted. Additionally, factors such as pH and temperature can influence the stability and efficacy of a compound .
Analyse Biochimique
Biochemical Properties
4-Thiomorpholinopiperidin-1-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the polyamine metabolic pathway, such as S-adenosylmethionine decarboxylase and spermidine synthase . These interactions are crucial for the synthesis and regulation of polyamines, which are essential for cell growth and proliferation. The compound’s interaction with these enzymes suggests its potential role in modulating polyamine levels within cells.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in cell proliferation and apoptosis . Additionally, it has been found to alter cellular metabolism by influencing the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit the activity of certain enzymes, such as S-adenosylmethionine decarboxylase, by binding to their active sites . This inhibition leads to a decrease in the synthesis of polyamines, which in turn affects various cellular processes. Furthermore, this compound has been observed to induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its degradation products can have varying effects on cellular processes, depending on the specific conditions of the experiment. Long-term exposure to this compound has been associated with changes in cell morphology and function, indicating its potential impact on cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to promote cell proliferation and enhance metabolic activity . At higher doses, it can induce toxic effects, such as oxidative stress and apoptosis. These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the polyamine synthesis pathway . It interacts with enzymes such as S-adenosylmethionine decarboxylase and spermidine synthase, which are crucial for the production of polyamines. These interactions can affect the levels of metabolites within cells, thereby influencing overall metabolic flux. Additionally, this compound has been found to modulate the activity of other metabolic enzymes, further highlighting its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and export of the compound, ensuring its proper localization within cells. The distribution of this compound can affect its overall activity and function, as it needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize to specific compartments within cells, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its appropriate cellular destinations. The subcellular distribution of the compound can influence its interactions with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
4-thiomorpholin-4-ylpiperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3S/c10-12-3-1-9(2-4-12)11-5-7-13-8-6-11/h9H,1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIZKWWJNKPDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCSCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


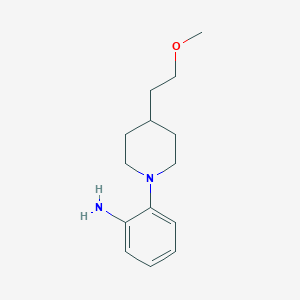
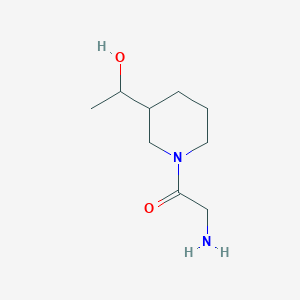
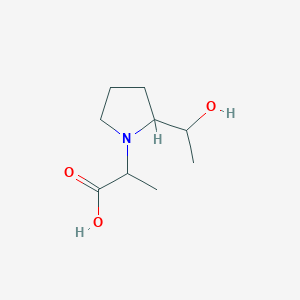
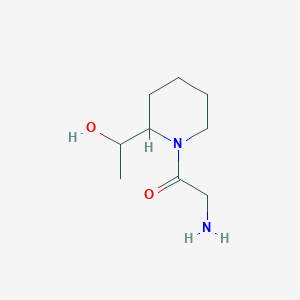
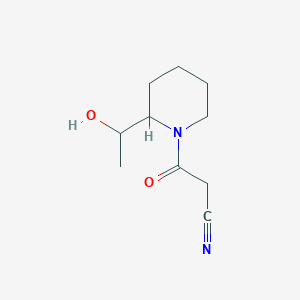
![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477723.png)
